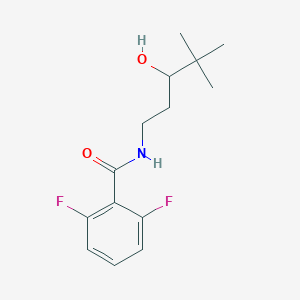

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a hydroxy-dimethylpentyl group at the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

Amidation: The 2,6-difluorobenzoic acid is converted to its corresponding acid chloride using oxalyl chloride in the presence of a base such as pyridine.

Amine Addition: The acid chloride is then reacted with 3-hydroxy-4,4-dimethylpentylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide exhibits anticancer properties. It has shown efficacy against various cancer cell lines through multiple mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. Inhibition of HDAC1 and HDAC8 has been linked to antiproliferative effects in cancer cell lines .

- Cell Cycle Arrest and Apoptosis Induction : The compound may induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is achieved through the modulation of key proteins such as p21, caspase-3, and Bcl-xL .

Anti-inflammatory Properties

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

In Vitro Studies

A series of in vitro studies have evaluated the anticancer activity of this compound and related compounds:

| Study | Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | HDAC1 | <0.1 | HDAC inhibition leading to apoptosis | |

| Similar Compound | MDA-MB-231 (Breast Cancer) | <10 | Cell cycle arrest at G2/M phase |

These studies illustrate the compound's potential as an effective anticancer agent.

Drug-Like Properties Evaluation

The drug-like properties of this compound have been assessed using computational models. Parameters such as solubility, permeability, and metabolic stability were evaluated to predict its suitability for further development as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with key residues in enzymes such as succinate dehydrogenase, which may explain its antifungal and antibacterial activities .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluorobenzoic acid: A precursor in the synthesis of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide.

2,4-Difluorobenzoic acid: Similar structure but with different substitution pattern.

2,6-Difluoroaniline: Another fluorinated benzene derivative with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxy-dimethylpentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2,6-Difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a synthetic compound with a unique chemical structure that suggests potential biological activities. This article reviews its biological activity, focusing on available research findings, case studies, and relevant data.

- Molecular Formula : C14H19F2NO2

- Molecular Weight : 271.30 g/mol

- CAS Number : 1363825-94-8

Biological Activity Overview

Research on this compound is limited; however, its structural analogs and related compounds exhibit various biological activities. The compound's potential therapeutic effects could be inferred from studies on similar structures.

Antimicrobial Activity

Some derivatives of benzamide compounds have shown significant antimicrobial properties. For instance, a study indicated that structurally similar compounds exhibited inhibition against various pathogens, including Leishmania donovani and Plasmodium falciparum. The IC50 values for these activities were notably lower than those of established drugs like miltefosine .

Cytotoxicity

Cytotoxicity studies are crucial in evaluating the safety profile of new compounds. In related research, certain benzamide derivatives demonstrated selective cytotoxicity towards cancer cell lines while showing reduced toxicity in normal cells. This selectivity is essential for developing effective cancer therapies with minimal side effects .

Research Findings

The following table summarizes key findings from research related to the biological activity of compounds similar to this compound:

Case Studies

- Antileishmanial Activity : A compound structurally related to this compound was tested for its ability to inhibit L. donovani growth. Results showed it was three times more effective than miltefosine, indicating potential for further development as an antileishmanial agent .

- Cytotoxicity Assessment : In vitro studies on benzamide derivatives revealed that some exhibited significant cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic index for further investigation .

Propiedades

IUPAC Name |

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO2/c1-14(2,3)11(18)7-8-17-13(19)12-9(15)5-4-6-10(12)16/h4-6,11,18H,7-8H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEZHVYNIAJFJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=C(C=CC=C1F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.